5-ETHYNYLPICOLINALDEHYDE

Description

Properties

IUPAC Name |

5-ethynylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQNIMWZHCSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726191 | |

| Record name | 5-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940911-03-5 | |

| Record name | 5-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-ethynylpicolinaldehyde

An In-depth Technical Guide to 5-Ethynylpicolinaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 940911-03-5) is a pyridine-based aldehyde featuring a terminal alkyne at the C5 position.[1] This unique arrangement of an electron-withdrawing aldehyde group and a versatile ethynyl group on a pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

Molecular Structure

The fundamental structure dictates the molecule's behavior. The pyridine ring is electron-deficient, influencing the reactivity of its substituents. The aldehyde at C2 is highly electrophilic, while the terminal alkyne at C5 serves as a key handle for carbon-carbon bond-forming reactions.

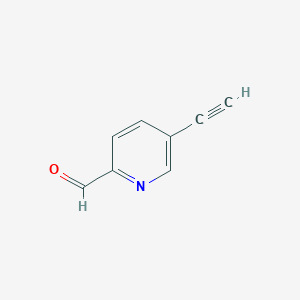

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties compiled from various suppliers and computational models. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 940911-03-5 | [1][2] |

| Molecular Formula | C₈H₅NO | [1][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| SMILES Code | O=CC1=NC=C(C#C)C=C1 | [1][2] |

| InChI Key | KGQQNIMWZHCSCK-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| Consensus Log Po/w | 1.11 | [2] |

| Calculated Water Solubility | 3.36 mg/mL (-1.59 Log S) | [2] |

Synthesis Strategy: A Focus on Sonogashira Coupling

The most direct and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6][7] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. The choice of starting material is critical; 5-bromo-2-picolinaldehyde is the logical precursor due to the favorable reactivity of aryl bromides in palladium-catalyzed couplings.[5]

Causality Behind Experimental Design:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5][7]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves a dual purpose: scavenging the HX acid produced during the reaction and acting as the solvent.

-

Alkyne Protection: The aldehyde functional group is sensitive to some reaction conditions and can undergo side reactions. Therefore, a common strategy involves using a protected alkyne, such as (trimethylsilyl)acetylene. The TMS group is robust enough to survive the coupling conditions but can be easily removed under mild basic or fluoride-mediated conditions.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established Sonogashira coupling procedures and should be adapted and optimized.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopicolinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (approx. 0.2 M concentration relative to the aryl bromide). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours. Monitor the removal of the TMS group by TLC.

-

Final Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective, stepwise modifications, a highly desirable feature in drug development and materials synthesis.

Key Reaction Pathways

Caption: Key reactivity pathways of this compound.

-

Reactions at the Aldehyde: The aldehyde group is a classic electrophile. It readily participates in nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

-

Reactions at the Alkyne: The terminal alkyne is exceptionally versatile.

-

Click Chemistry: It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to rapidly form stable 1,2,3-triazole linkages.[8] This is invaluable for bioconjugation and fragment-based drug discovery.

-

Further Coupling: The terminal alkyne can act as the nucleophile in subsequent Sonogashira reactions to create extended conjugated systems.

-

Hydration: Markovnikov hydration of the alkyne (typically mercury-catalyzed) can yield the corresponding methyl ketone.

-

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound.[9][10][11] While raw spectra are proprietary to suppliers, the expected signatures can be reliably predicted.

| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~10.0 ppm (s, 1H)~8.8 ppm (d, 1H)~8.0 ppm (dd, 1H)~7.8 ppm (d, 1H)~3.5 ppm (s, 1H) | Aldehyde proton (CHO).Pyridine proton ortho to N.Pyridine proton meta to N and CHO.Pyridine proton ortho to CHO.Terminal alkyne proton (C≡C-H). |

| ¹³C NMR | ~192 ppm~152-120 ppm~82 ppm~80 ppm | Aldehyde carbonyl carbon (C=O).Aromatic carbons of the pyridine ring.Internal alkyne carbon (C-C≡C).Terminal alkyne carbon (C≡C-H). |

| FT-IR (cm⁻¹) | ~3300 (sharp)~2100 (weak)~1700 (strong)~1600-1450 | C-H stretch of terminal alkyne.C≡C stretch of terminal alkyne.C=O stretch of the aldehyde.C=C and C=N stretches of the pyridine ring. |

Handling, Storage, and Safety

Proper handling is paramount for both researcher safety and maintaining the integrity of the compound.

-

Hazard Profile: this compound is classified as harmful if swallowed (H302) and is a skin/eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12][14]

-

Stability and Storage: This compound is a solid that should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C).[1] Aldehydes can be susceptible to air oxidation over time, and terminal alkynes can exhibit instability, making inert atmosphere storage crucial for preventing degradation and ensuring reproducibility in experiments.[14][15]

References

- 1. 940911-03-5|this compound|BLD Pharm [bldpharm.com]

- 2. 940911-03-5 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound [myskinrecipes.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

- 13. chemstock.ae [chemstock.ae]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. facultyshare.liberty.edu [facultyshare.liberty.edu]

5-ethynylpicolinaldehyde mechanism of action in bioorthogonal reactions

An In-Depth Technical Guide to the Mechanism of Action of Ethynyl-Bearing Probes in Bioorthogonal Reactions

Introduction: The Dawn of Bioorthogonal Chemistry

In the intricate and crowded environment of a living cell, performing a specific chemical reaction is akin to conducting a symphony in the middle of a bustling metropolis. The challenge lies in ensuring that the intended reaction proceeds with high efficiency and selectivity, without being perturbed by or perturbing the myriad of native biochemical processes. This is the realm of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003.[1] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the biological milieu.[1][2][3][4] The advent of bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native context, enabling real-time visualization of glycans, proteins, and lipids without cellular toxicity.[1][5]

At the heart of this field are a set of powerful chemical ligations, including the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively), and inverse-electron-demand Diels-Alder (IEDDA) reactions.[2][6][7] This guide focuses on the mechanism of action of molecules bearing a terminal ethynyl (alkyne) group, a cornerstone functional handle in bioorthogonal chemistry. While the prompt specified 5-ethynylpicolinaldehyde, the vast body of research centers on analogous molecules like 5-ethynyl-2'-deoxyuridine (EdU). The principles discussed herein are directly applicable, as the reactive moiety is the terminal alkyne. We will dissect its primary mechanisms of action: the copper-catalyzed cycloaddition and its catalyst-free, strain-promoted counterpart.

The Ethynyl Group: A Versatile Bioorthogonal Handle

The terminal alkyne group is an exemplary bioorthogonal reporter. Its small size and relative chemical inertness within biological systems prevent significant perturbation of a biomolecule's structure or function.[8][9] This allows molecules like EdU, a nucleoside analog of thymidine, to be readily incorporated into newly synthesized DNA by the cell's own machinery, serving as a powerful tag for proliferating cells.[9][10][11][12] Once incorporated, the alkyne handle is poised for highly specific ligation with a probe molecule carrying a complementary azide group.

Mechanism I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" reaction, a term defined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[6] It involves the reaction between a terminal alkyne and an azide to form a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring.[13][14][15] While this 1,3-dipolar cycloaddition can occur thermally, it requires high temperatures and produces a mixture of 1,4 and 1,5 regioisomers.[14]

The genius of the CuAAC lies in the use of a copper(I) catalyst, which dramatically accelerates the reaction at room temperature and yields the 1,4-isomer exclusively.[13][14]

The Catalytic Cycle:

The mechanism of CuAAC involves a multi-step catalytic cycle:[4]

-

Copper-Acetylide Formation: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction significantly lowers the pKₐ of the terminal proton, facilitating its removal to form a highly reactive copper-acetylide intermediate.[14]

-

Azide Coordination & Cycloaddition: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity, enabling the azide to attack the activated alkyne. This concerted cycloaddition step forms a six-membered metallacycle intermediate.

-

Rearrangement and Protonolysis: The unstable copper-triazolide intermediate undergoes rearrangement. Subsequent protonolysis cleaves the copper-carbon bond, releasing the stable 1,2,3-triazole product and regenerating the copper(I) catalyst, which can then enter another cycle.

The primary advantage of CuAAC is its exceptional efficiency and reliability.[16] However, its application in living systems is limited by the cytotoxicity of the copper catalyst.[8][17]

Mechanism II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[18] This reaction harnesses the thermodynamic power of ring strain to drive the cycloaddition.[17] Instead of a terminal alkyne, SPAAC employs a strained cyclooctyne, the smallest stable cyclic alkyne. The significant bond angle deformation in the cyclooctyne ring dramatically lowers the activation energy of the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[17]

The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne serves as a highly reactive dipolarophile.[17][18] This reaction is highly bioorthogonal, as both the azide and the strained alkyne are abiotic and do not participate in side reactions within the cell.[17] The absence of a copper catalyst makes SPAAC the preferred method for labeling biomolecules in living cells and whole organisms.[19]

It is important to note the reversal of roles in a typical SPAAC experiment compared to a CuAAC experiment involving a probe like EdU. In SPAAC, the biomolecule of interest is typically tagged with the azide, while the detection molecule (e.g., a fluorophore) is functionalized with the strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO).

Comparative Analysis: CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required | None (driven by ring strain) |

| Alkyne Partner | Terminal Alkyne (e.g., in 5-EPA, EdU) | Strained Cyclooctyne (e.g., DBCO, DIFO) |

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent; widely used in live cells and in vivo |

| Reaction Rate | Very fast with catalyst | Fast, dependent on the specific cyclooctyne |

| Primary Use Case | In vitro conjugation, fixed cells, material science | Live-cell imaging, in vivo labeling |

Application Spotlight: Cell Proliferation Assays with EdU

A prominent application of the ethynyl handle is in cell proliferation assays using EdU. This method has largely replaced the traditional 5-bromo-2'-deoxyuridine (BrdU) assay due to its superior protocol. The BrdU method requires harsh acid or heat treatment to denature the DNA, which is necessary for the anti-BrdU antibody to access its epitope. This denaturation step can destroy cellular morphology and other antibody epitopes, making multiplexing difficult.[11]

The EdU assay, based on CuAAC, circumvents this entirely. The small size of the fluorescent azide probe allows it to diffuse easily into the nucleus and react with the incorporated EdU without the need for DNA denaturation.[11] This preserves cell structure and allows for easy multiplexing with other fluorescent probes, such as antibodies for immunofluorescence.[10]

Experimental Protocol: Fluorescent Labeling of Proliferating Cells using EdU

This protocol outlines the general workflow for labeling and detecting DNA synthesis in cultured cells using an ethynyl-bearing nucleoside analog.

Methodology:

-

Metabolic Labeling: Culture cells under desired conditions. Supplement the culture medium with 10-50 µM EdU and incubate for a period sufficient to label the desired cell population (e.g., 2 hours to overnight, depending on the cell cycle length).[12][17]

-

Cell Fixation: Gently wash the cells three times with PBS to remove unincorporated EdU. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17][20]

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with a buffer containing 0.2-0.5% Triton® X-100 or Tween-20 in PBS for 10-30 minutes. This step is crucial for allowing the detection reagents to access the nuclear DNA.[20]

-

Click Reaction Cocktail: Prepare the CuAAC reaction cocktail immediately before use. A typical cocktail includes:

-

A fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

A copper(II) sulfate (CuSO₄) solution

-

A reducing agent (e.g., ascorbic acid) to reduce Cu(II) to the active Cu(I) in situ.

-

A reaction buffer (e.g., Tris buffer, pH 7.4).[20] Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[20][21]

-

-

Washing and Imaging: Wash the cells three times with PBS to remove unreacted components of the cocktail. If desired, counterstain nuclei with a DNA dye like Hoechst or DAPI. Mount the coverslip and image the cells using an appropriate fluorescence microscope.[21]

Conclusion

The ethynyl group is a powerful and versatile handle in the bioorthogonal chemistry toolkit. Its ability to undergo highly specific and efficient cycloaddition reactions with azides, either through copper catalysis (CuAAC) or strain promotion (SPAAC), has provided researchers with unprecedented tools for labeling and visualizing biomolecules in environments ranging from test tubes to living organisms. The choice between these mechanisms is dictated by the experimental context: the robust and efficient CuAAC is ideal for in vitro and fixed-cell applications, while the catalyst-free SPAAC provides the biocompatibility essential for live-cell imaging and in vivo studies. Understanding the distinct mechanisms of action of these reactions is paramount for their successful application in drug discovery, diagnostics, and fundamental biological research.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. salic.med.harvard.edu [salic.med.harvard.edu]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. lumiprobe.com [lumiprobe.com]

- 21. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 5-Ethynylpicolinaldehyde

This guide provides an in-depth analysis of the spectral data for 5-ethynylpicolinaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As direct experimental data for this specific compound is not uniformly available across all spectroscopic methods in public literature, this document synthesizes established principles of spectroscopy with data from structurally analogous compounds to present a reliable, predictive characterization. This approach mirrors the expert problem-solving process employed in advanced research settings, ensuring a trustworthy and scientifically-grounded analysis for researchers, scientists, and drug development professionals.

The core structure, combining a pyridine ring, an aldehyde, and a terminal alkyne, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the deuterated solvent signal.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is defined by the deshielding effects of the nitrogen atom and the aldehyde group, as well as the characteristic signal of the terminal alkyne. Protons on the pyridine ring exhibit predictable chemical shifts and coupling patterns.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO (Aldehyde) | 9.9 - 10.1 | s (singlet) | N/A |

| H-6 | 8.8 - 9.0 | d (doublet) | ~2.0 (⁴J) |

| H-4 | 8.0 - 8.2 | dd (doublet of doublets) | ~8.0 (³J), ~2.0 (⁴J) |

| H-3 | 7.8 - 7.9 | d (doublet) | ~8.0 (³J) |

| H-alkyne | 3.2 - 3.4 | s (singlet) | N/A |

Causality of Assignments:

-

Aldehyde Proton (H-CHO) : The strong deshielding effect of the carbonyl group places this proton significantly downfield.

-

Pyridine Protons (H-6, H-4, H-3) : The α-proton (H-6) is the most deshielded due to its proximity to the electron-withdrawing nitrogen atom.[1] The meta-coupling (⁴J) between H-6 and H-4 results in a small doublet splitting for H-6. H-4 experiences both ortho-coupling (³J) to H-3 and meta-coupling to H-6, appearing as a doublet of doublets. H-3 shows a standard ortho-coupling to H-4.

-

Alkynyl Proton (H-alkyne) : This proton appears in its characteristic region, shifted slightly downfield by the aromatic ring's influence.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and oxygen atoms.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CHO (Aldehyde) | 190 - 193 |

| C-2 | 152 - 155 |

| C-6 | 150 - 153 |

| C-4 | 138 - 140 |

| C-3 | 128 - 130 |

| C-5 | 122 - 125 |

| C≡CH (alkyne) | 82 - 85 |

| C≡C H (alkyne) | 78 - 81 |

Causality of Assignments:

-

Carbonyl Carbon (C-CHO) : This is the most deshielded carbon, appearing at a very high chemical shift.[4]

-

Pyridine Carbons : Carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded.[2] The other ring carbons appear in the typical aromatic region.

-

Alkynyl Carbons : These sp-hybridized carbons are found in a characteristic upfield region compared to the aromatic sp² carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for structural confirmation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film : If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the aldehyde, terminal alkyne, and pyridine ring functionalities.[5][6]

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| Alkyne C-H | 3300 - 3320 | Strong, Sharp | ≡C-H Stretch[7] |

| Aromatic C-H | 3000 - 3100 | Medium | C-H Stretch |

| Aldehyde C-H | 2820 - 2850 & 2720 - 2750 | Medium-Weak | C-H Stretch (Fermi doublet) |

| Alkyne C≡C | 2100 - 2140 | Medium-Weak | C≡C Stretch[8] |

| Aldehyde C=O | 1700 - 1720 | Strong | C=O Stretch |

| Aromatic C=C/C=N | 1580 - 1610 | Medium-Strong | Ring Stretching |

Causality of Assignments:

-

≡C-H Stretch : The strong, sharp peak around 3300 cm⁻¹ is a highly characteristic and diagnostic absorption for a terminal alkyne.[7]

-

C=O Stretch : The carbonyl group of the aromatic aldehyde produces a very strong absorption band in the 1700-1720 cm⁻¹ region.[9]

-

C≡C Stretch : The carbon-carbon triple bond stretch is expected in the "silent" region of the spectrum, though its intensity can be weak for conjugated alkynes.[8][10]

-

Aldehyde C-H Stretch : This often appears as a pair of weak to medium bands (a Fermi doublet), which is a key indicator for an aldehyde functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically preserves the molecular ion.

-

Mass Analysis : The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula of this compound is C₈H₅NO, with a molecular weight of 131.13 g/mol .

| m/z | Predicted Fragment | Identity |

| 131 | [M]⁺• | Molecular Ion |

| 130 | [M-H]⁺ | Loss of aldehydic H•[11] |

| 102 | [M-CHO]⁺ | α-cleavage, loss of formyl radical[12][13] |

| 76 | [C₆H₄]⁺• | Loss of HCN from [M-CHO]⁺ |

| 75 | [C₆H₃]⁺ | Further fragmentation |

Causality of Fragmentation:

-

Molecular Ion Peak ([M]⁺•) : Aromatic systems typically show a prominent molecular ion peak due to their stability.[12]

-

[M-H]⁺ Peak : A common fragmentation pathway for aldehydes is the loss of the hydrogen radical from the carbonyl group (α-cleavage).[14]

-

[M-CHO]⁺ Peak : The most significant fragmentation for aromatic aldehydes is often the α-cleavage loss of the entire formyl radical (•CHO), leading to a strong peak at m/z 102.[11][13]

-

Further Fragmentation : The resulting phenylacetylene-type cation (m/z 102) can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from pyridine rings, to yield fragments around m/z 76.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data are synergistically used for unequivocal structure confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures a self-validating system. For instance, the aldehyde group identified by a strong C=O stretch in the IR spectrum is confirmed by the characteristic ¹H signal at ~10 ppm and the ¹³C signal at ~192 ppm in the NMR spectra, as well as the [M-H]⁺ and [M-CHO]⁺ fragments in the mass spectrum. This cross-verification between techniques provides the highest level of confidence in the structural assignment.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. eng.uc.edu [eng.uc.edu]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynylpicolinaldehyde in Aqueous Buffers

Abstract

5-Ethynylpicolinaldehyde is a heterocyclic aromatic aldehyde whose trifunctional nature—a pyridine ring, an aldehyde, and a terminal alkyne—offers significant utility in chemical synthesis and bioconjugation. However, these same functional groups present unique and considerable challenges regarding the compound's solubility and stability in aqueous media, which are critical parameters for its successful application in drug discovery, assay development, and materials science. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing the underlying chemical principles that govern its behavior in aqueous buffers. We present field-proven, step-by-step protocols for the empirical determination of both kinetic and thermodynamic solubility, as well as a robust HPLC-based methodology for assessing chemical stability across a range of pH conditions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule by first mastering its fundamental solution-state characteristics.

Introduction: A Molecule of Triple Functionality

This compound (Molecular Formula: C₈H₅NO, Molecular Weight: 131.13 g/mol ) is a solid at room temperature and requires storage under an inert atmosphere at 2-8°C to maintain its integrity[1][2]. Its structure is characterized by three key functional groups, each contributing distinct chemical reactivity and physicochemical properties:

-

Pyridine Ring: A weakly basic heterocycle, the nitrogen atom (pKa ≈ 5.2) can be protonated in acidic media. This ionization dramatically influences the molecule's polarity and, consequently, its aqueous solubility.

-

Aldehyde Group: An electrophilic carbonyl group that is susceptible to nucleophilic attack. In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal-diol (hydrate) forms, a reaction catalyzed by both acid and base[3][4]. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization[5][6].

-

Terminal Ethynyl (Alkyne) Group: The C-H bond is weakly acidic (pKa ≈ 25), though this is not relevant in typical biological buffers. The triple bond itself is a region of high electron density, making it a reactive handle for various chemical transformations, but also potentially susceptible to degradation under harsh conditions[7][8].

The interplay of these three groups dictates the compound's behavior in aqueous buffers, making a thorough characterization of its solubility and stability an essential prerequisite for any application.

Physicochemical Rationale: Predicting Behavior in Aqueous Buffers

A molecule's structure is the primary determinant of its properties. For this compound, we can anticipate the following:

-

pH-Dependent Solubility: The pyridine nitrogen is the key to pH-dependent solubility.

-

In acidic buffers (pH < 4): The pyridine nitrogen will be predominantly protonated, forming a pyridinium cation. This charged species will exhibit significantly higher aqueous solubility compared to the neutral form.

-

In neutral to basic buffers (pH > 6): The molecule will be in its neutral, less polar form, leading to lower intrinsic aqueous solubility. Pyridine itself is miscible with water, but the addition of the larger, more hydrophobic ethynyl and aldehyde groups reduces this solubility[9][10][11].

-

-

Potential Stability Issues:

-

Hydration: The aldehyde group can reversibly react with water to form a geminal-diol[3][12][13]. While equilibrium for many aromatic aldehydes favors the carbonyl form, the extent of hydration should be considered as it can affect biological activity and analytical quantification[4].

-

pH-Mediated Degradation: Both strongly acidic and basic conditions can promote degradation. While terminal alkynes are generally stable, extreme pH can catalyze unwanted reactions[14]. The aldehyde can be susceptible to base-catalyzed reactions or oxidation.

-

Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid. This is a critical consideration, and solutions should be handled to minimize exposure to air and oxidizing agents.

-

Experimental Determination of Aqueous Solubility

Distinguishing between kinetic and thermodynamic solubility is crucial in drug discovery and development.[15][16] Kinetic solubility reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock (like DMSO), which is relevant for high-throughput screening.[17][18] Thermodynamic solubility is the true equilibrium solubility of the solid material in a saturated solution, a key parameter for formulation and preclinical development.[19][20]

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[21]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well, achieving a 100 µM concentration with 1% DMSO. Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours with gentle shaking.[21][22]

-

Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[17] A significant increase in light scattering or absorbance relative to a buffer-only control indicates precipitation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

Caption: Workflow for the HPLC-Based Stability Assay.

Interpreting Stability Data: Potential Degradation Pathways

A decrease in the parent peak area on the HPLC chromatogram, especially when accompanied by the appearance of new peaks, indicates degradation. For this compound, potential pathways include:

dot

Caption: Potential Degradation Pathways.

Summary and Recommendations for Handling

The successful use of this compound in aqueous systems hinges on a clear understanding of its solubility and stability limitations.

-

Solubility: Solubility is markedly pH-dependent. For applications requiring higher concentrations, formulation in an acidic buffer (pH < 4) is recommended to protonate the pyridine ring and enhance solubility. In neutral or basic media, the compound exhibits lower solubility, and stock solutions should be prepared in an organic cosolvent like DMSO.

-

Stability: The compound is most stable at slightly acidic to neutral pH. Basic conditions (pH > 8) should be approached with caution as they may accelerate degradation. Aldehyde reactivity necessitates careful handling; solutions should be freshly prepared, and long-term storage of aqueous solutions is discouraged. The use of degassed buffers can help minimize oxidative degradation of the aldehyde.

By employing the robust protocols outlined in this guide, researchers can accurately characterize the aqueous behavior of this compound, enabling its effective and reproducible application in a wide range of scientific endeavors.

References

- 1. This compound | 940911-03-5 [sigmaaldrich.com]

- 2. 940911-03-5|this compound|BLD Pharm [bldpharm.com]

- 3. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]

- 4. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. orgosolver.com [orgosolver.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. enamine.net [enamine.net]

A Theoretical Investigation into the Reactivity of 5-Ethynylpicolinaldehyde: A Whitepaper for Drug Discovery and Chemical Synthesis

Abstract: 5-Ethynylpicolinaldehyde is a bifunctional heterocyclic compound possessing significant potential as a versatile building block in medicinal chemistry and materials science. A profound understanding of its chemical reactivity is paramount for its efficient utilization in the synthesis of novel molecular entities. This technical guide provides a comprehensive theoretical analysis of the electronic structure and reactivity of this compound. Employing principles of computational chemistry, including Density Functional Theory (DFT), we explore the molecule's Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) to predict its behavior in key chemical transformations. The analysis identifies two primary centers of reactivity: the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic addition, and the electron-rich ethynyl group, which is primed for participation in cycloaddition reactions. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering foundational insights to guide rational synthetic design and exploration of this promising scaffold.

Introduction to this compound

This compound is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with both an aldehyde group at the 2-position and a terminal alkyne (ethynyl group) at the 5-position. This unique arrangement of functional groups imparts a dualistic chemical nature, making it a highly valuable scaffold in synthetic chemistry. The pyridine core is a ubiquitous motif in pharmaceuticals, while the aldehyde and alkyne moieties serve as versatile handles for a wide array of chemical transformations.

The strategic importance of such scaffolds in modern drug discovery cannot be overstated. The ability to selectively functionalize different parts of a molecule is crucial for tuning its pharmacological and pharmacokinetic properties.[1][2] Computational modeling provides an indispensable tool for predicting the outcome of chemical reactions and guiding the development of optimal synthetic strategies.[3] This guide leverages established theoretical methods to dissect the intrinsic reactivity of this compound, providing a roadmap for its application in the synthesis of complex molecules.

Theoretical Framework and Computational Methodology

To probe the reactivity of this compound, we employ a computational approach rooted in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[4] All calculations are conceptually based on the widely used B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5][6]

Our analysis hinges on two key quantum chemical descriptors:

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution around a molecule.[7] It allows for the visualization of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.[8][9]

-

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[5] The energies and spatial distributions of these orbitals are critical for predicting the feasibility and regioselectivity of pericyclic reactions, such as cycloadditions.[10]

The general workflow for this theoretical analysis is outlined below.

Caption: Workflow for theoretical reactivity analysis.

Analysis of the Electronic Structure

Molecular Electrostatic Potential (MEP) Analysis

The MEP map of this compound reveals distinct regions of charge distribution that are critical for predicting its reactivity.

-

Negative Potential (Electron-Rich Zones): The most intense negative electrostatic potential (typically colored red or yellow) is localized on the oxygen atom of the carbonyl group and, to a lesser extent, on the nitrogen atom of the pyridine ring.[8] These sites are the most favorable for interaction with electrophiles or for acting as hydrogen bond acceptors.

-

Positive Potential (Electron-Poor Zones): A significant region of positive electrostatic potential (typically colored blue) is centered on the carbonyl carbon and its attached hydrogen atom.[9] This electron deficiency makes the carbonyl carbon the primary site for nucleophilic attack . The hydrogen atom of the terminal alkyne also exhibits a slightly positive potential, rendering it weakly acidic.

This charge distribution strongly suggests that the molecule's reactivity will be dominated by reactions initiated by nucleophiles targeting the aldehyde functionality.

Frontier Molecular Orbital (FMO) Analysis

The FMOs dictate the molecule's behavior in orbital-controlled reactions. For this compound, the HOMO and LUMO are predicted to be spatially distributed across the π-conjugated system.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be delocalized primarily over the electron-rich ethynyl group and the pyridine ring. This orbital represents the molecule's ability to act as an electron donor in chemical reactions.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be concentrated on the electron-withdrawing aldehyde group and the C2-C3 bond of the pyridine ring. This orbital signifies the molecule's capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[5]

| Parameter | Predicted Energy (eV) | Implication for Reactivity |

| EHOMO | -7.0 to -6.5 | Electron-donating capability, centered on the alkyne/ring system. |

| ELUMO | -2.0 to -1.5 | Electron-accepting capability, centered on the aldehyde system. |

| Energy Gap (ΔE) | 5.0 to 4.5 | Indicates a moderately reactive molecule susceptible to both nucleophilic and cycloaddition reactions. |

Note: These energy values are representative estimates based on similar aromatic aldehydes and alkynes and would be precisely determined by DFT calculations.

Predicted Chemical Reactivity

Based on the electronic structure analysis, we can predict the dominant reaction pathways for this compound.

Nucleophilic Addition at the Carbonyl Center

The most prominent reaction pathway for aldehydes is nucleophilic addition to the electrophilic carbonyl carbon.[11][12] The MEP analysis confirms that this carbon is highly electron-deficient and thus an excellent electrophile. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[13][14]

-

Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by a weak acid or solvent, to yield the final alcohol product.

This pathway allows for the introduction of a wide variety of substituents at the 2-position of the pyridine ring.

Caption: Mechanism of nucleophilic addition to the aldehyde.

Cycloaddition Reactions of the Ethynyl Group

The terminal alkyne functionality makes this compound an excellent substrate for cycloaddition reactions, particularly [3+2] dipolar cycloadditions.[15][16] A classic example is the reaction with an azide (a 1,3-dipole) to form a stable 1,2,3-triazole ring, a reaction often utilized in "click chemistry."

This reaction is governed by FMO theory.[17] It typically involves the interaction between the HOMO of the 1,3-dipole (e.g., the azide) and the LUMO of the dipolarophile (the alkyne of this compound). This orbital overlap leads to the concerted formation of a five-membered heterocyclic ring.

Caption: FMO control in [3+2] cycloaddition reactions.

Detailed Protocol for Computational Analysis

For professionals seeking to replicate or extend this analysis, the following protocol outlines the key steps using a computational chemistry package like Gaussian.

-

Molecular Structure Generation:

-

Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

-

Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a DFT calculation to find the lowest energy conformation of the molecule.

-

Example Input Keywords: #p B3LYP/6-311++G(d,p) opt freq

-

Causality: The opt keyword requests a geometry optimization. The freq keyword calculates vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to generate the necessary data for MEP and FMO analysis.

-

Example Input Keywords: #p B3LYP/6-311++G(d,p) pop=full

-

Causality: The pop=full keyword requests the calculation of molecular orbitals and other population analysis data required for visualization.

-

-

Visualization and Interpretation:

-

Load the output file (e.g., .log or .chk file) into a visualization program.

-

MEP Map: Generate the MEP surface and map it onto the molecule's electron density. Analyze the color-coded regions to identify electrophilic and nucleophilic sites.[18]

-

FMO Visualization: Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution. Record their energy levels to calculate the HOMO-LUMO gap.

-

This self-validating protocol ensures that the theoretical predictions are based on a stable, well-defined molecular structure.

Conclusion

The theoretical analysis of this compound reveals a molecule of significant synthetic promise, characterized by two distinct and chemically addressable functional groups.

-

The aldehyde group is predicted to be the primary site for nucleophilic addition reactions , driven by the highly electrophilic nature of its carbonyl carbon. This provides a direct route for introducing diverse substituents at the C2 position.

-

The ethynyl group is poised to act as a reactive component in cycloaddition reactions , particularly [3+2] cycloadditions, enabling the facile construction of five-membered heterocyclic rings.

These computational insights provide a robust, predictive foundation for chemists in drug discovery and materials science. By understanding the intrinsic electronic properties of this compound, researchers can more effectively design synthetic routes, anticipate reaction outcomes, and accelerate the development of novel molecules with tailored functions.

References

- 1. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 2. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model | PLOS Computational Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 5-Ethynylpicolinaldehyde for Research and Development

This guide provides comprehensive safety and handling protocols for 5-ethynylpicolinaldehyde, a key building block in medicinal chemistry and drug discovery.[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a culture of proactive safety and experimental integrity.

Section 1: Chemical Profile and Strategic Importance

This compound is a heterocyclic aromatic aldehyde containing a terminal alkyne. This unique combination of functional groups—a pyridine ring for molecular scaffolding, an aldehyde for versatile chemical transformations, and an ethynyl group for powerful coupling reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry—makes it a valuable reagent in the synthesis of complex, drug-like molecules.[2][4] Its proper handling is paramount to leveraging its full synthetic potential while ensuring operator and environmental safety.

| Property | Value | Source(s) |

| CAS Number | 940911-03-5 | [5] |

| Molecular Formula | C₈H₅NO | [6] |

| Molecular Weight | 131.13 g/mol | [6] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Synonyms | 5-ethynyl-2-pyridinecarbaldehyde |

Section 2: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its acute toxicity if ingested and the inherent reactivity of its functional groups. While specific data for this compound is limited, a conservative approach informed by analogous pyridine aldehydes is scientifically prudent.[7][8][9]

| GHS Classification | Details | Source(s) |

| Pictogram | [5][6] | |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H302: Harmful if swallowed. | [5][6] |

| Precautionary Statements | P261, P280, P304+P340, P305+P351+P338, P405, P501 | [5][6] |

Toxicological Hazards

-

Acute Oral Toxicity (H302): The primary classified hazard is that the compound is harmful if swallowed.[5] Ingestion can lead to adverse health effects, the specifics of which are not fully characterized but should be treated with caution based on the general toxicity of pyridine derivatives.[10][11]

-

Inhalation and Dermal Contact: While not explicitly classified, analogous pyridine aldehydes are known irritants to the respiratory system and skin.[7][8][12] The fine, solid nature of the compound means dust inhalation is a credible risk. Therefore, it is essential to avoid breathing dust and prevent skin contact.[13][14]

-

Eye Irritation: Contact with eyes is likely to cause serious irritation, a common property of aldehydes and pyridine-based compounds.[9][10]

Chemical Reactivity and Incompatibility

-

Aldehyde Group: Aldehydes are reactive functional groups. They are incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[15][16] Contact with these materials can lead to vigorous and potentially hazardous reactions.

-

Terminal Ethynyl Group: The terminal alkyne is a high-energy functional group. While essential for its synthetic utility, it presents specific risks. Terminal alkynes can form explosive metal acetylides with certain metals, particularly heavy metals like copper, silver, and mercury, especially under basic conditions. While the risk is context-dependent, it is a critical consideration in planning reactions and selecting equipment.

-

Pyridine Ring: The pyridine moiety, while generally stable, can react with strong acids.[11]

Section 3: Hierarchy of Controls: From Engineering to PPE

A multi-layered approach to risk mitigation is essential. The most effective controls are engineered solutions that remove the hazard at its source, supplemented by administrative procedures and, finally, Personal Protective Equipment (PPE) as the last line of defense.

Caption: The Hierarchy of Safety Controls.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning certified laboratory chemical fume hood.[10][11][17] This is non-negotiable.

-

Causality: A fume hood prevents the inhalation of airborne dust or vapors, which is the most likely route of accidental exposure during weighing and transfer operations.[10]

-

Ancillary Systems: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) from the work area.[7][11]

Personal Protective Equipment (PPE)

PPE is your direct barrier against chemical contact.[10] The selection of appropriate PPE is critical and must be based on the potential hazards.

| Protection | Required Equipment | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles or safety glasses with side shields.[17] | Protects against splashes and accidental contact from airborne dust. Standard prescription glasses are not a substitute. |

| Hand | Chemically resistant gloves (e.g., Nitrile).[10] | Provides a barrier against dermal absorption. Always check the manufacturer's glove compatibility chart. Inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[18] Wash hands thoroughly after glove removal.[14] |

| Body | Fully-buttoned laboratory coat.[17] | Protects skin and personal clothing from contamination. |

| Respiratory | Not required for routine use in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or in situations with inadequate ventilation.[7][19] Use must be in accordance with your institution's respiratory protection program. |

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to validated SOPs minimizes variability and risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, goggles, gloves).[10][17]

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the container, which could compromise the compound's integrity.

-

Weighing & Transfer: Conduct all transfers and weighing of the solid compound inside the fume hood to contain any dust.[11] Use anti-static weigh paper or a grounded spatula to minimize static discharge, which can cause fine powders to become airborne.[15]

-

Dissolution: When preparing solutions, add the solid slowly to the solvent. Cap containers immediately after use.

-

Post-Handling: Decontaminate the work surface. Dispose of any contaminated materials (e.g., weigh paper, pipette tips) in the designated hazardous waste container.[17] Wash hands thoroughly.[7]

Storage Protocol

Proper storage is crucial for both safety and maintaining the chemical's purity.

-

Temperature: Store in a refrigerator at the recommended 2-8°C.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[19] The aldehyde functional group can be susceptible to oxidation.

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.[7][19]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][15] Ensure the storage location is cool, dry, and well-ventilated.[10]

Section 5: Emergency Response Protocols

A well-practiced emergency plan is critical to mitigating the consequences of an accident.[10]

Spill Response Workflow

Caption: Workflow for Chemical Spill Response.

For a small spill, use an inert absorbent material like sand or vermiculite to contain it.[10][17] Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[7][17]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [7][8][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately. | [7][9] |

Section 6: Waste Disposal

Chemical waste management is a legal and ethical responsibility.

-

Classification: All waste containing this compound, including contaminated materials and rinsate, must be treated as hazardous waste.[17][20]

-

Collection: Collect waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[11][17] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[17]

-

Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

-

Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][17] Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal, which typically involves high-temperature incineration.[17][20]

Section 7: Conclusion

This compound is a powerful tool for chemical innovation. Its safe and effective use hinges on a disciplined approach grounded in a comprehensive understanding of its hazards, the consistent application of engineering controls and PPE, and adherence to established protocols for handling, storage, and disposal. By internalizing the principles outlined in this guide, researchers can confidently and safely advance their scientific objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 940911-03-5|this compound|BLD Pharm [bldpharm.com]

- 6. 940911-03-5 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. esschemco.com [esschemco.com]

- 19. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

The Emergence of a Dual-Function Bioorthogonal Probe: A Technical Guide to 5-Ethynylpicolinaldehyde

Abstract

In the dynamic field of chemical biology, the quest for more precise and versatile molecular tools is perpetual. Bioorthogonal chemistry, which employs reactions that can proceed in living systems without interfering with native biochemical processes, has been central to this endeavor.[1] This technical guide details the conceptualization, design, and proposed development of a novel, dual-function bioorthogonal probe: 5-ethynylpicolinaldehyde. This probe is engineered to possess two distinct reactive handles: a picolinaldehyde moiety for rapid, catalyst-free protein ligation and a terminal alkyne for participation in click chemistry. We will explore the scientific rationale underpinning its design, a plausible synthetic pathway, proposed methodologies for its characterization and validation, and its potential applications in advanced protein labeling and cellular imaging. This guide is intended for researchers and professionals in drug development and chemical biology who are seeking to expand their toolkit with next-generation bioorthogonal reagents.

Introduction: The Need for Multi-Functional Bioorthogonal Probes

The ability to selectively label and track biomolecules in their native environment has revolutionized our understanding of cellular processes.[2] The ideal bioorthogonal reaction is characterized by fast kinetics, high selectivity, and the biocompatibility of its components.[1] While a plethora of bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), each possesses its own set of advantages and limitations.[3]

Aldehyde-based bioorthogonal ligations are particularly attractive due to the small size of the aldehyde functional group, which minimizes potential perturbations to the biological system.[2] However, traditional aldehyde-based reactions often suffer from slow kinetics and reversibility under physiological conditions.[4] Recent advancements in the design of pyridinecarboxaldehydes (PCAs) have shown promise in overcoming these limitations, offering accelerated and more stable protein labeling at the N-terminus.[5]

The introduction of a second, orthogonal reactive group onto a bioorthogonal probe opens up possibilities for multi-modal analysis and more complex experimental designs. The ethynyl group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency and specificity.[6] Its presence on a probe allows for a secondary ligation event, for example, with an azide-functionalized reporter molecule.

This guide introduces the concept of this compound, a rationally designed bioorthogonal probe that synergistically combines the advantages of pyridinecarboxaldehyde chemistry with the versatility of the ethynyl group. This dual functionality allows for a two-tiered approach to biomolecule labeling: a primary, rapid ligation to a protein of interest, followed by a secondary "click" reaction to introduce a different functional moiety, such as a fluorophore, an affinity tag, or a drug molecule.

Design Rationale and Synthesis

Molecular Design: A Fusion of Functionalities

The design of this compound is predicated on the following principles:

-

The Picolinaldehyde Moiety: The 2-pyridinecarboxaldehyde core is designed for rapid and selective reaction with the N-terminal amine of a protein. This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization with the adjacent amide of the protein backbone to form a stable imidazolidinone.[5] The pyridine ring itself can influence the reactivity of the aldehyde, and its substitution can be tuned to optimize reaction kinetics.

-

The Ethynyl Group: Positioned at the 5-position of the pyridine ring, the ethynyl group is sterically non-interfering with the aldehyde's reactivity at the 2-position. This terminal alkyne serves as a versatile handle for subsequent bioorthogonal reactions, most notably CuAAC or SPAAC.[6] This allows for a modular approach to labeling, where the primary protein target can be further modified with a wide array of azide-containing molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available pyridine derivatives. A plausible synthetic route is outlined below, leveraging established organic chemistry reactions.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 5-bromopicolinaldehyde.

-

Reaction: Sonogashira coupling of 5-bromopicolinaldehyde with a protected alkyne, such as (trimethylsilyl)acetylene.

-

Reagents: 5-bromopicolinaldehyde, (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Procedure: The reactants are dissolved in an appropriate solvent (e.g., THF or DMF) and stirred under an inert atmosphere at elevated temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the alkyne.

-

Reagents: A fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).

-

Procedure: The TMS-protected intermediate is treated with the deprotecting agent in a suitable solvent at room temperature.

-

-

Purification: The final product, this compound, is purified by column chromatography on silica gel to yield the desired compound.

Bioorthogonal Ligation and Characterization

Primary Ligation: N-Terminal Protein Modification

The primary bioorthogonal function of this compound is its reaction with the N-terminal amine of a protein. This reaction is expected to proceed efficiently under physiological conditions (pH ~7.4, 37°C).

Experimental Protocol: N-Terminal Labeling of a Model Protein

-

Protein Preparation: A model protein with an accessible N-terminus (e.g., myoglobin) is prepared in a suitable buffer (e.g., PBS, pH 7.4).

-

Ligation Reaction: this compound (from a stock solution in DMSO) is added to the protein solution to a final concentration of 1-5 mM. The reaction mixture is incubated at 37°C for 1-4 hours.

-

Analysis: The reaction progress is monitored by LC-MS to observe the formation of the protein-probe conjugate. SDS-PAGE analysis can also be used to visualize the shift in molecular weight.

Secondary Ligation: Click Chemistry

The ethynyl handle on the protein-probe conjugate allows for a second, orthogonal ligation with an azide-functionalized molecule.

Experimental Protocol: Fluorescent Labeling via CuAAC

-

Reagents: The this compound-labeled protein, an azide-functionalized fluorophore (e.g., Azide-Fluor 488), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

Click Reaction: The reagents are added to the solution of the labeled protein and incubated at room temperature for 1 hour.

-

Purification and Analysis: The fluorescently labeled protein is purified from excess reagents using size-exclusion chromatography. Successful labeling is confirmed by in-gel fluorescence imaging and fluorescence spectroscopy.

Kinetic and Specificity Analysis

A crucial aspect of developing a new bioorthogonal probe is the thorough characterization of its reaction kinetics and specificity.

| Parameter | Proposed Method | Expected Outcome |

| Primary Ligation Rate Constant (k₂) | Pseudo-first-order kinetics experiments monitored by LC-MS or NMR spectroscopy. | A second-order rate constant significantly higher than traditional aldehyde-based probes, potentially in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹. |

| Specificity for N-terminus | Mass spectrometry-based peptide mapping of the labeled protein after proteolytic digestion. | Predominant labeling at the N-terminal amino acid with minimal off-target modification of lysine side chains. |

| Stability of the Conjugate | Incubation of the protein-probe conjugate in physiological buffer and human plasma followed by LC-MS analysis over time. | High stability of the imidazolidinone linkage with a half-life of several days. |

| Orthogonality | Performing the primary and secondary ligations in the presence of other biological nucleophiles and electrophiles. | No significant cross-reactivity with other functional groups, demonstrating the bioorthogonal nature of both reactions. |

Applications in Cellular and In Vivo Systems

The dual-functionality of this compound opens up a wide range of potential applications in studying complex biological systems.

Two-Color Cellular Imaging

By using two different azide-functionalized fluorophores with distinct spectral properties, it is possible to perform two-color imaging experiments. For instance, a protein of interest can be labeled with this compound, followed by sequential or simultaneous click reactions with two different fluorescent azides to study protein localization and trafficking.

Caption: Workflow for two-color cellular imaging.

Drug Delivery and Target Engagement Studies

The ethynyl handle can be used to attach a therapeutic agent to a protein that targets a specific cell type. This would allow for the targeted delivery of drugs. Furthermore, a "clickable" reporter tag could be used to verify target engagement within the cell.

Caption: Targeted drug delivery workflow.

Biocompatibility and Cytotoxicity Assessment

For any new bioorthogonal probe to be useful in living systems, it must exhibit minimal toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of relevant cell lines (e.g., HeLa, HEK293) will be used.

-

Treatment: Cells will be incubated with increasing concentrations of this compound for 24-48 hours.

-

Assay: Cell viability will be assessed using standard methods, such as the MTT or LDH assay.[7][8]

-

Analysis: The IC₅₀ value will be determined to quantify the cytotoxicity of the probe.

It is anticipated that due to its small size and the known biocompatibility of aldehydes and alkynes at the concentrations used for labeling, this compound will exhibit low cytotoxicity.[6][9]

Conclusion and Future Directions